Ethyl 1-cinnamylpiperidine-4-carboxylate
Description
Ethyl 1-cinnamylpiperidine-4-carboxylate is a piperidine derivative characterized by a cinnamyl (3-phenylallyl) substituent at the nitrogen atom of the piperidine ring and an ethoxycarbonyl group at the 4-position. Piperidine derivatives are valued for their versatility in drug design due to their conformational flexibility and ability to interact with biological targets .
Properties
IUPAC Name |
ethyl 1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-2-20-17(19)16-10-13-18(14-11-16)12-6-9-15-7-4-3-5-8-15/h3-9,16H,2,10-14H2,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUUDRIERFHNOV-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-cinnamylpiperidine-4-carboxylate typically involves the reaction of cinnamyl chloride with piperidine-4-carboxylic acid, followed by esterification with ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-cinnamylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the cinnamyl group to a saturated alkyl group.
Substitution: Nucleophilic substitution reactions can replace the cinnamyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, saturated alkyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Ethyl 1-cinnamylpiperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 1-cinnamylpiperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The cinnamyl group may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The cinnamyl group (LogP ~3.5 inferred) increases lipophilicity compared to benzoyl (LogP ~2.8) or phenylcarbamoyl (LogP ~2.3) derivatives, enhancing membrane permeability .
- Solubility: Polar substituents like nitro (e.g., in ) reduce solubility in organic solvents, whereas cyano groups () balance lipophilicity and aqueous solubility.
- Reactivity : Nitro and hydroxy groups () introduce redox-active sites, whereas benzoyl and cinnamyl groups favor π-π stacking interactions in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
